[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate
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Overview
Description
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Preparation Methods
The synthesis of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves several steps. The starting materials typically include octadecanoic acid and a deuterated glycerol derivative. The synthetic route involves esterification reactions, where the octadecanoic acid reacts with the deuterated glycerol derivative in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its structural similarity to natural lipids.
Medicine: Deuterated compounds like this one are investigated for their potential therapeutic benefits, including improved pharmacokinetics and reduced metabolic degradation.
Industry: It is used in the development of advanced materials and surfactants, where its unique properties can enhance the performance of the final products
Mechanism of Action
The mechanism of action of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter the hydrogen bonding interactions, leading to changes in the compound’s stability and reactivity. This can affect the compound’s binding affinity to molecular targets, such as enzymes and receptors, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate can be compared with other similar compounds, such as:
[(2S)-3-chloro-2-hydroxypropyl] octadecanoate: This compound lacks the deuterium atoms, making it less stable and reactive compared to the deuterated version.
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate: This compound has a shorter fatty acid chain, which can affect its solubility and interaction with biological membranes .
The uniqueness of this compound lies in its deuterium content, which imparts distinct physicochemical properties that are advantageous in various scientific and industrial applications.
Properties
Molecular Formula |
C39H75ClO4 |
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Molecular Weight |
648.5 g/mol |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/t37-/m1/s1/i35D2,36D2,37D |
InChI Key |
YLTQZUQMHKFAHD-BOBOJJNESA-N |
Isomeric SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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